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molecular formula C18H15NO B157606 alpha-(4-Pyridyl)benzhydrol CAS No. 1620-30-0

alpha-(4-Pyridyl)benzhydrol

Cat. No. B157606
M. Wt: 261.3 g/mol
InChI Key: MRHLFZXYRABVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05541331

Procedure details

Benzophenone (54.6 grams, 0.3 mole) was charged into a 1 liter roundbottom three neck flask equipped with a mechanical stirrer, reflux condenser and dropping funnel. Xylene (300 ml) and sodium metal (16.6 grams, 0.72 mole) cut into small pieces were then added. The flask was heated slowly and refluxed under an inert atmosphere (nitrogen) with mechanical stirring for 30 minutes. 4-cyanopyridine (38.2 grams, 0.37 mole) dissolved in xylene (200 ml) was then added over a period of 1 hour, whereafter the mixture was refluxed for an additional three hours. The reaction mixture was then cooled to room temperature and water (300 ml) was carefully added. The solid was then filtered and washed with water and acetone to give 4-pyridyl diphenyl carbinol (73.1 grams, 93% yield)
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
38.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na].C([C:18]1[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=1)#N.O>C1(C)C(C)=CC=CC=1>[N:21]1[CH:22]=[CH:23][C:18]([C:1]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[OH:8])=[CH:19][CH:20]=1 |^1:14|

Inputs

Step One
Name
Quantity
54.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
38.2 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with mechanical stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
were then added
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated slowly
TEMPERATURE
Type
TEMPERATURE
Details
refluxed under an inert atmosphere (nitrogen)
ADDITION
Type
ADDITION
Details
was then added over a period of 1 hour, whereafter the mixture
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for an additional three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was then filtered
WASH
Type
WASH
Details
washed with water and acetone

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 73.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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